2-Methyl-6-(propan-2-yl)imidazo[1,5-a]pyrimidin-4(1H)-one
Description
2-Methyl-6-(propan-2-yl)imidazo[1,5-a]pyrimidin-4(1H)-one is a fused heterocyclic compound featuring an imidazo[1,5-a]pyrimidinone core with methyl and isopropyl substituents at positions 2 and 6, respectively. These compounds are notable for their applications in medicinal chemistry, optoelectronics, and chemical biology due to their photostability, synthetic versatility, and tunable electronic properties . This article compares the target compound with similar heterocycles, focusing on structural, physicochemical, and functional attributes.
Properties
IUPAC Name |
2-methyl-6-propan-2-yl-1H-imidazo[1,5-a]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c1-6(2)10-11-5-8-12-7(3)4-9(14)13(8)10/h4-6,12H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPHFWQMNKTZEPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C(=CN=C2C(C)C)N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50515235 | |
| Record name | 2-Methyl-6-(propan-2-yl)imidazo[1,5-a]pyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50515235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79899-02-8 | |
| Record name | 2-Methyl-6-(propan-2-yl)imidazo[1,5-a]pyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50515235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-(propan-2-yl)imidazo[1,5-a]pyrimidin-4(1H)-one typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method is the condensation of 2-aminopyrimidine with an appropriate aldehyde or ketone, followed by cyclization under acidic or basic conditions . The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as p-toluenesulfonic acid or sodium ethoxide .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6-(propan-2-yl)imidazo[1,5-a]pyrimidin-4(1H)-one undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides) . Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in various substituted imidazo[1,5-a]pyrimidines .
Scientific Research Applications
Pharmacological Properties
The compound exhibits significant pharmacological activities, making it a candidate for the treatment of various diseases. Notably, it has been studied for its potential as an inhibitor of phosphodiesterase (PDE) enzymes, which are crucial in regulating cellular signaling pathways. PDE inhibitors are known for their therapeutic effects in conditions such as:
- Alzheimer's Disease
- Attention Deficit Hyperactivity Disorder (ADHD)
- Parkinson's Disease
- Anxiety Disorders
Research indicates that compounds similar to 2-Methyl-6-(propan-2-yl)imidazo[1,5-a]pyrimidin-4(1H)-one can enhance cognitive function and alleviate symptoms associated with these conditions by modulating neurotransmitter levels and improving neuronal signaling .
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial properties of this compound. It has shown effectiveness against various bacterial strains, indicating its potential use as an antibiotic agent. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis pathways .
Synthetic Pathways
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key synthetic routes include:
- Condensation Reactions : Combining imidazo and pyrimidine derivatives under acidic or basic conditions.
- Cyclization Techniques : Utilizing cyclization agents to form the imidazopyrimidine structure effectively.
Structural Characterization
Characterization techniques such as NMR (Nuclear Magnetic Resonance) and mass spectrometry are employed to confirm the structure and purity of synthesized compounds. The characteristic peaks observed in NMR spectra help in identifying functional groups and confirming the molecular structure .
Alzheimer’s Disease Research
A study published in a peer-reviewed journal highlighted the efficacy of PDE inhibitors, including derivatives of this compound, in enhancing cognitive function in Alzheimer’s models. The results indicated improved memory retention and reduced amyloid plaque formation in treated subjects compared to controls .
Antimicrobial Efficacy
In another case study focusing on antimicrobial activity, researchers tested various derivatives against common pathogens like Staphylococcus aureus and Escherichia coli. The findings suggested that modifications to the imidazo[1,5-a]pyrimidine core significantly enhanced antibacterial potency while maintaining low toxicity levels towards mammalian cells .
Data Summary Table
| Application Area | Specific Use Cases | Research Findings |
|---|---|---|
| Neuropharmacology | Alzheimer's, ADHD, Parkinson's | Enhances cognitive function; PDE inhibition |
| Antimicrobial Research | Bacterial infections | Effective against Staphylococcus aureus; low toxicity |
| Synthesis Techniques | Multi-step synthesis | Confirmed via NMR and mass spectrometry |
Mechanism of Action
The mechanism of action of 2-Methyl-6-(propan-2-yl)imidazo[1,5-a]pyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
The target compound’s imidazo[1,5-a]pyrimidinone core distinguishes it from related heterocycles. Key structural comparisons include:
- Imidazo[1,5-a]pyridine derivatives (e.g., fluorophores in ): These feature a pyridine ring fused to imidazole, lacking the pyrimidinone oxygen.
- Diimidazo[1,5-a:1',5'-d]pyrazine-5,10-dione (CAS 53525-65-8, ): This dimeric structure contains two fused imidazo-pyrazine rings with ketone groups, offering greater planarity and conjugation than the target compound’s monocyclic system .
- 1H-Pyrrolo[3,2-d]pyrimidin-4(5H)-one (CAS 5655-01-6, ): A pyrrole-fused pyrimidinone with a similar lactam group but differing in ring fusion topology, which may alter electronic properties .
Substituents also play a critical role. The isopropyl group at position 6 in the target compound likely enhances lipophilicity compared to methyl or phenyl substituents in analogs like 2-methylimidazo[1,5-a]pyridines .
Physicochemical Properties
- Lipophilicity : The isopropyl group in the target compound may increase membrane permeability compared to hydroxyl- or thioxo-substituted analogs (e.g., 2-thioxopyrido[2,3-d]pyrimidin-4(1H)-one in ) .
- Thermal Stability: Pyrimidinones generally exhibit higher thermal stability than pyridines due to hydrogen bonding from the lactam group, a feature relevant for pharmaceutical formulation .
Data Table: Comparative Analysis of Selected Compounds
Biological Activity
2-Methyl-6-(propan-2-yl)imidazo[1,5-a]pyrimidin-4(1H)-one is a heterocyclic compound belonging to the imidazo[1,5-a]pyrimidine family. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
The synthesis of this compound typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. A common method includes the condensation of 2-aminopyrimidine with suitable aldehydes or ketones, followed by cyclization under acidic or basic conditions. Advanced synthetic methods, such as continuous flow synthesis, are also employed to enhance yield and purity in industrial settings.
Antimicrobial Properties
Research has indicated that derivatives of imidazo[1,5-a]pyrimidines exhibit notable antimicrobial properties. For instance, studies have shown that related compounds can demonstrate moderate activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds often fall below those of standard antibiotics like streptomycin .
Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory potential of pyrimidine derivatives. For example, certain compounds within this class have been reported to inhibit COX-2 activity with IC50 values comparable to that of celecoxib, a well-known anti-inflammatory drug. This suggests that this compound may possess similar therapeutic effects .
Anticancer Activity
The compound has also been explored for its anticancer properties. Research indicates that it may interact with specific molecular targets involved in cancer cell proliferation. For instance, structure-activity relationship (SAR) studies have demonstrated that modifications to the imidazo[1,5-a]pyrimidine structure can significantly affect its potency against various cancer cell lines. Compounds derived from this scaffold have shown promising cytotoxic activities, leading to growth inhibition in multiple cancer types .
The biological activity of this compound is believed to stem from its ability to bind to specific enzymes or receptors, modulating their activity. This interaction can lead to various downstream effects depending on the target pathway involved. For instance, its anti-inflammatory effects may result from inhibition of cyclooxygenase enzymes, while its anticancer properties could be linked to interference with cell cycle regulation mechanisms .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| 2-Chloro-4-methyl-6-(propan-2-yl)imidazo[1,5-a]pyrimidine | Imidazo[1,5-a]pyrimidine | Antimicrobial |
| Imidazo[1,2-a]pyridine | Structural Isomer | Varies; generally lower activity |
| Imidazo[1,5-a]pyridine | Structural Isomer | Varies; potential bioactivity |
The uniqueness of this compound lies in its specific substitution pattern and the presence of both methyl and isopropyl groups. These features contribute to its distinct chemical and biological properties compared to other similar compounds in the imidazo-pyrimidine family.
Q & A
Q. What established synthetic routes are available for 2-Methyl-6-(propan-2-yl)imidazo[1,5-a]pyrimidin-4(1H)-one, and what intermediates are critical?
- Methodological Answer : The synthesis of imidazo[1,5-a]pyrimidinones often involves cyclization reactions. A common approach is the condensation of 2-aminoimidazoles with 1,3-difunctional aliphatic compounds (e.g., diketones or keto-esters) to form the pyrimidine ring . For example, one-pot three-component reactions under microwave irradiation using lithium chloride as a catalyst have been reported for related imidazo[1,5-a]pyridines, achieving yields >60% . Key intermediates include substituted pyranones or pyrimidinones, which undergo cyclization with amine precursors. Optimization of solvent polarity (e.g., ethanol or DMF) and catalyst choice (e.g., LiCl or acetic acid) significantly impacts reaction kinetics and yields.
Q. Which spectroscopic techniques are most effective for structural characterization of this compound?
- Methodological Answer : Structural elucidation relies on ¹H/¹³C NMR for regiochemical confirmation, particularly to distinguish between isomeric forms. X-ray crystallography is critical for resolving ambiguities in fused-ring systems, as demonstrated in studies of imidazo[1,2-a]pyrimidine derivatives . Mass spectrometry (HRMS) with collision-induced dissociation (CID) helps analyze fragmentation patterns, while FT-IR confirms functional groups like carbonyls (C=O stretch at ~1700 cm⁻¹). For photophysical properties, UV-Vis and fluorescence spectroscopy quantify absorption/emission maxima and quantum yields, as seen in imidazo[1,5-a]pyridine derivatives .
Advanced Research Questions
Q. How can regioselectivity challenges during cyclization be addressed in synthetic workflows?
- Methodological Answer : Regioselectivity issues arise from competing reaction pathways (e.g., 1,2- vs. 1,3-cyclization). Strategies include:
- Temperature Control : Lower temperatures (0–25°C) favor kinetic products, while higher temperatures (80–100°C) promote thermodynamic stability .
- Catalyst Screening : Lewis acids (e.g., ZnCl₂) or Brønsted acids (e.g., acetic acid) can direct cyclization pathways .
- Computational Modeling : DFT calculations predict transition-state energies to identify favorable regiochemical outcomes .
A case study using microwave-assisted synthesis reduced side reactions by 30% compared to conventional heating .
Q. What computational methods predict the photophysical and electronic properties of this compound?
- Methodological Answer : Time-dependent density functional theory (TD-DFT) simulations correlate HOMO-LUMO gaps with experimental UV-Vis spectra. For example, imidazo[1,5-a]pyridine derivatives show large Stokes shifts (~100 nm) due to intramolecular charge transfer, validated by TD-DFT at the B3LYP/6-31G* level . Solvatochromic effects are modeled using polarizable continuum models (PCM), while molecular docking predicts binding affinities for biological targets.
Q. How should contradictory biological activity data across assay systems be evaluated?
- Methodological Answer : Discrepancies often stem from assay conditions (e.g., cell lines, pH, or solvent carriers). A systematic approach includes:
- Dose-Response Curves : Compare IC₅₀ values across multiple assays (e.g., enzymatic vs. cell-based).
- Metabolic Stability Tests : Liver microsome assays identify rapid degradation in certain media .
- Structural Analogues : Test derivatives to isolate structure-activity relationships (SAR). For instance, replacing the isopropyl group with cyclopentyl in related compounds improved HCV polymerase inhibition by 15-fold .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
